2-Ethyl-3-nitropyridine
Overview
Description
2-Ethyl-3-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of an ethyl group at the second position and a nitro group at the third position on the pyridine ring
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2-ethyl-3-nitropyridine belongs, are known to interact with various biological targets .
Biochemical Pathways
Nitropyridines have been used in the synthesis of various compounds, indicating that they may influence multiple biochemical pathways .
Result of Action
The compound’s ability to undergo a [1,5] sigmatropic shift suggests it may have unique reactivity that could be exploited in various chemical reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . This suggests that the solvent environment can significantly impact the reactivity of this compound.
Biochemical Analysis
Biochemical Properties
2-Ethyl-3-nitropyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in nucleophilic substitution reactions, where it can act as an electrophile. The nitro group on the pyridine ring enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to the modification of enzyme activity, either by inhibition or activation, depending on the nature of the enzyme and the specific reaction conditions .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. This modulation can result in changes in gene expression patterns, affecting various cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The nitro group on the pyridine ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, this compound can act as an inhibitor or activator of certain enzymes, depending on the specific molecular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products. These degradation products can have different biochemical properties and may influence cellular functions differently compared to the parent compound .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have shown that its impact varies with different dosages. At low doses, the compound can enhance certain cellular functions without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, where it can undergo biotransformation by enzymes such as cytochrome P450. The metabolism of this compound can lead to the formation of reactive intermediates, which can further interact with cellular macromolecules. These interactions can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach various intracellular compartments. Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation within specific cellular regions .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects. The localization of this compound within these compartments can influence its activity and function, contributing to its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-nitropyridine typically involves nitration of 2-ethylpyridine. One common method is the reaction of 2-ethylpyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Ethyl-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 2-Carboxy-3-nitropyridine.
Scientific Research Applications
2-Ethyl-3-nitropyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitropyridine: Similar structure but with a methyl group instead of an ethyl group.
2-Cyano-3-nitropyridine: Contains a cyano group instead of an ethyl group.
2-Chloro-3-nitropyridine: Contains a chloro group instead of an ethyl group.
Uniqueness
2-Ethyl-3-nitropyridine is unique due to the presence of the ethyl group, which provides specific steric and electronic properties. This makes it a valuable intermediate in organic synthesis, allowing for the selective introduction of functional groups and the synthesis of complex molecules .
Properties
IUPAC Name |
2-ethyl-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-6-7(9(10)11)4-3-5-8-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEDTXYNYNFZTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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